9-(1,3-benzodioxol-5-yl)-2-cyclohexyl-8-oxo-7H-purine-6-carboxamide
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Description
9-(1,3-benzodioxol-5-yl)-2-cyclohexyl-8-oxo-7H-purine-6-carboxamide, also known as BX795, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by scientists at GlaxoSmithKline in 2009 and has since been used in a variety of studies to investigate its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Synthesis of Purine Derivatives
A significant area of research involves the synthesis of purine derivatives, including methods for creating trisubstituted benzenes bearing purine and/or pyrimidine rings through cyclotrimerization. For example, Hocek et al. (2002) discussed the nickel-catalyzed cyclotrimerizations of 6-ethynylpurines, leading to compounds analogous to Hoogsteen base-triplets, which are critical in studying DNA structures and functions (Hocek, Stará, Starý, & Dvořáková, 2002).
Potential Biological and Pharmacological Applications
Research also delves into the potential biological and pharmacological applications of purine derivatives. For instance, Al‐Azmi et al. (2001) prepared 6-cyano-9-substituted-9H-purines, highlighting their structural characterization and potential as chemical intermediates for further pharmacological evaluation (Al‐Azmi, Booth, Carpenter, Carvalho, Marrelec, Pritchard, & Proença, 2001).
El-Bayouki, Basyouni, and Tohamy (2013) explored new purine derivatives with potential plant-growth regulating properties, illustrating the diverse applications of these compounds beyond human pharmacology (El-Bayouki, Basyouni, & Tohamy, 2013).
Luminescence Properties and Chemical Analysis
Kozlov et al. (2010) investigated the synthesis and spectral luminescence properties of methyl hexahydrobenzo[a]acridine-9- and -[c]acridine-10-carboxylates, demonstrating the potential for purine derivatives in materials science and luminescence-based applications (Kozlov, Bondarev, Knyukshto, Odnoburtsev, & Basalaeva, 2010).
Antimicrobial and Antituberculosis Activity
Bakkestuen, Gundersen, and Utenova (2005) synthesized 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, evaluating their activity against Mycobacterium tuberculosis. This study highlights the antimicrobial potential of purine derivatives, particularly in the context of developing new antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).
properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-cyclohexyl-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c20-16(25)14-15-18(23-17(21-14)10-4-2-1-3-5-10)24(19(26)22-15)11-6-7-12-13(8-11)28-9-27-12/h6-8,10H,1-5,9H2,(H2,20,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROAVWHVEXDAIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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